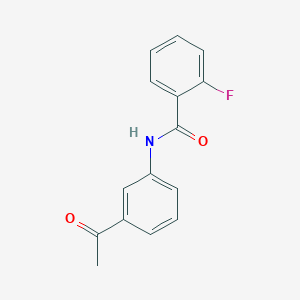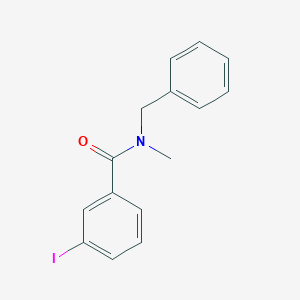![molecular formula C15H20ClNO3 B261544 5-{[2-(4-Chlorophenyl)ethyl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B261544.png)
5-{[2-(4-Chlorophenyl)ethyl]amino}-3,3-dimethyl-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[2-(4-Chlorophenyl)ethyl]amino}-3,3-dimethyl-5-oxopentanoic acid, commonly known as fenofibrate, is a medication used to treat high cholesterol and triglyceride levels in the blood. It belongs to the class of drugs called fibrates, which work by reducing the production of triglycerides and increasing the production of high-density lipoprotein (HDL) or "good" cholesterol. Fenofibrate has been approved by the US Food and Drug Administration (FDA) since 1993 and is available in various forms, including tablets and capsules.
Mechanism of Action
Fenofibrate works by activating the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to the upregulation of fatty acid oxidation, the downregulation of triglyceride synthesis, and the increase in 5-{[2-(4-Chlorophenyl)ethyl]amino}-3,3-dimethyl-5-oxopentanoic acid cholesterol synthesis. Fenofibrate also reduces the expression of inflammatory cytokines and adhesion molecules, which are involved in the development of atherosclerosis.
Biochemical and Physiological Effects:
Fenofibrate has been shown to have various biochemical and physiological effects on lipid metabolism and cardiovascular function. It reduces the levels of triglycerides, LDL cholesterol, and total cholesterol, while increasing the levels of 5-{[2-(4-Chlorophenyl)ethyl]amino}-3,3-dimethyl-5-oxopentanoic acid cholesterol. Fenofibrate also improves insulin sensitivity, reduces inflammation, and prevents the progression of atherosclerosis. In addition, fenofibrate has been found to lower the levels of liver enzymes, indicating its potential use in the treatment of non-alcoholic fatty liver disease.
Advantages and Limitations for Lab Experiments
Fenofibrate has advantages and limitations when used in laboratory experiments. Its advantages include its well-established therapeutic effects on lipid metabolism and cardiovascular diseases, as well as its availability in various forms. Its limitations include its potential side effects, such as gastrointestinal disturbances, liver dysfunction, and muscle pain. In addition, fenofibrate may interact with other drugs, such as warfarin, leading to an increased risk of bleeding.
Future Directions
There are several future directions for the research on fenofibrate. One direction is to investigate its potential use in the treatment of non-alcoholic fatty liver disease and other metabolic disorders. Another direction is to explore its effects on the gut microbiome and its potential use in the treatment of inflammatory bowel disease. Additionally, the development of novel formulations and delivery systems of fenofibrate may improve its therapeutic efficacy and reduce its side effects. Finally, the identification of biomarkers that predict the response to fenofibrate may enable personalized medicine approaches for the treatment of lipid metabolism and cardiovascular diseases.
Synthesis Methods
Fenofibrate can be synthesized using various methods, including the acid chloride method, the acid anhydride method, and the mixed anhydride method. The acid chloride method involves the reaction of 4-chlorobenzyl chloride with 3,3-dimethylacrylic acid, followed by the reaction with ethylenediamine and acetic anhydride. The acid anhydride method involves the reaction of 4-chlorobenzoic acid with acetic anhydride, followed by the reaction with 3,3-dimethylacrylic acid and ethylenediamine. The mixed anhydride method involves the reaction of 4-chlorobenzoic acid with isobutyl chloroformate, followed by the reaction with 3,3-dimethylacrylic acid and ethylenediamine.
Scientific Research Applications
Fenofibrate has been extensively studied for its therapeutic effects on lipid metabolism and cardiovascular diseases. It has been shown to reduce the levels of triglycerides, low-density lipoprotein (LDL) or "bad" cholesterol, and total cholesterol, while increasing the levels of 5-{[2-(4-Chlorophenyl)ethyl]amino}-3,3-dimethyl-5-oxopentanoic acid cholesterol. Fenofibrate has also been found to improve insulin sensitivity, reduce inflammation, and prevent the progression of atherosclerosis. In addition, fenofibrate has been investigated for its potential use in the treatment of non-alcoholic fatty liver disease, diabetic retinopathy, and metabolic syndrome.
properties
Product Name |
5-{[2-(4-Chlorophenyl)ethyl]amino}-3,3-dimethyl-5-oxopentanoic acid |
|---|---|
Molecular Formula |
C15H20ClNO3 |
Molecular Weight |
297.78 g/mol |
IUPAC Name |
5-[2-(4-chlorophenyl)ethylamino]-3,3-dimethyl-5-oxopentanoic acid |
InChI |
InChI=1S/C15H20ClNO3/c1-15(2,10-14(19)20)9-13(18)17-8-7-11-3-5-12(16)6-4-11/h3-6H,7-10H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
XEGPURSHWRBNOJ-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)NCCC1=CC=C(C=C1)Cl)CC(=O)O |
Canonical SMILES |
CC(C)(CC(=O)NCCC1=CC=C(C=C1)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)
![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)
![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B261466.png)
![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)






